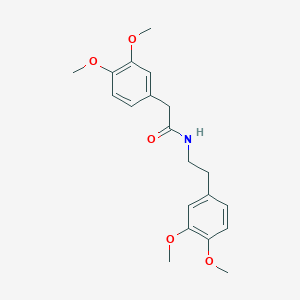

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

Beschreibung

The exact mass of the compound N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140013. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-23-16-7-5-14(11-18(16)25-3)9-10-21-20(22)13-15-6-8-17(24-2)19(12-15)26-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIKNBJFJOYFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160857 | |

| Record name | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-76-4 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 139-76-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide basic properties"

An In-Depth Technical Guide to N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

Introduction

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is a notable organic compound primarily recognized in pharmaceutical sciences as a significant impurity and synthetic precursor related to Papaverine, a potent smooth muscle relaxant and vasodilator originally isolated from opium.[1][2] Its chemical structure is characterized by two 3,4-dimethoxyphenyl moieties linked by an acetamide backbone, a feature that imparts considerable interest for its potential biological activities.[3][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential pharmacological relevance, offering a technical resource for professionals in medicinal chemistry and drug development.

Molecular Characteristics and Physicochemical Properties

The molecule's identity is established by its IUPAC name, 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, and its CAS number, 139-76-4.[5][6] It is also commonly referred to by synonyms such as N-Homoveratroyl-homoveratrylamin or Papaverine EP Impurity F.[5][7] The core structure consists of two key synthons: 3,4-dimethoxyphenethylamine (homoveratrylamine) and 3,4-dimethoxyphenylacetic acid (homoveratric acid). This symmetric arrangement contributes to its specific chemical and biological profile.

Core Physicochemical Data

The fundamental physicochemical and computed properties of the compound are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [5] |

| CAS Number | 139-76-4 | [5] |

| Molecular Formula | C₂₀H₂₅NO₅ | [3][5] |

| Molecular Weight | 359.42 g/mol | [3][5] |

| Melting Point | 124 °C | [2] |

| Boiling Point | 559.3 °C (Predicted) | [1][2] |

| Density | 1.13 g/cm³ (Predicted) | [1][2] |

| XLogP3 | 3.0 | [1] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Rotatable Bonds | 9 | [5] |

Synthesis and Purification

The principal synthesis route for N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is a direct amide coupling reaction. This involves the condensation of 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetic acid. The reaction requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the primary amine.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Amide Coupling

This protocol is based on established amide coupling methodologies, such as those employing carbodiimide activators, which provide a reliable and high-yielding route to the target compound.[8]

Materials:

-

3,4-Dimethoxyphenethylamine (1.0 eq)

-

3,4-Dimethoxyphenylacetic acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

2.0 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) and DMAP (1.5 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add 3,4-dimethoxyphenethylamine (1.0 eq) to the cooled solution, followed by the portion-wise addition of EDCI·HCl (1.2 eq). The use of DMAP serves as a catalyst for the acylation, while EDCI is the coupling agent that activates the carboxylic acid.

-

Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 24 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, wash the reaction mixture sequentially with 2.0 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted amine, residual acid, and the water-soluble byproducts of the coupling reaction.

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue by recrystallization from a dichloromethane-ethyl acetate solvent system to obtain the final product as a solid.[8]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The compound has been characterized using a suite of spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Key Observations |

| ¹H NMR | Aromatic protons (m): δ 6.83–6.72 ppm; Methoxy groups (s): δ 3.67–3.61 ppm; Ethylenic CH₂ adjacent to amide (t): δ 2.82 ppm.[4] |

| ¹³C NMR | Amide carbonyl: δ 170.2 ppm; Aromatic & methoxy carbons: δ 148–112 ppm.[4] |

| FTIR (KBr) | N–H stretch (amide): 3,280 cm⁻¹; C=O stretch (amide I): 1,650 cm⁻¹; C–O–C stretches: 1,240–1,020 cm⁻¹.[4][5] |

| ESI-MS | m/z 360.4 [M+H]⁺. Key fragments correspond to the loss of methoxy groups and amide cleavage.[4][9] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for purity analysis and quantification. A reverse-phase (RP) method can be employed with a C18 column.[10]

-

Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like formic acid for Mass Spectrometry compatibility or phosphoric acid for UV detection.[10]

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[10]

Potential Biological Activity and Mechanisms of Action

While primarily known as a pharmaceutical impurity, the structure of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide suggests potential intrinsic biological activity, drawing parallels with structurally related drugs. Research indicates potential anti-inflammatory and analgesic effects.[3]

Putative Interaction with L-Type Calcium Channels

The compound's dual 3,4-dimethoxyphenyl structure is a key pharmacophore in several phenylalkylamine-type L-type calcium channel blockers, such as Verapamil.[11][12] These drugs exert their therapeutic effects (e.g., vasodilation, negative inotropy) by physically occluding the channel pore, thereby reducing calcium influx into smooth muscle and cardiac cells.[13][14] While direct evidence for the title compound is lacking, its structural similarity makes the calcium channel a plausible target.

The proposed mechanism involves binding to the α1 subunit of the L-type calcium channel, leading to allosteric inhibition and reduced channel opening probability.[15] This results in smooth muscle relaxation and vasodilation.

Caption: Putative mechanism of action via L-type calcium channel blockade.

Potential Modulation of P2X7 Receptors

The P2X7 receptor, an ATP-gated ion channel expressed on immune cells, is a key player in inflammation.[9] Activation of P2X7 leads to calcium influx and the release of pro-inflammatory cytokines like IL-1β.[9][16] Some molecules with a dimethoxyphenylacetamide scaffold have been identified as potent P2X7 receptor antagonists.[9][17] Antagonism of this receptor is a therapeutic strategy for chronic pain and inflammatory conditions. The title compound could potentially act as an allosteric antagonist at the P2X7 receptor, preventing ATP-mediated channel opening and subsequent inflammatory signaling.[6]

Caption: Potential antagonistic interaction with the P2X7 receptor signaling pathway.

Applications and Future Directions

Currently, the primary application of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is as a certified reference material and impurity standard for quality control in the manufacturing of Papaverine.[6][7] However, its structural motifs warrant further investigation.

Future research should focus on:

-

Pharmacological Screening: Systematically evaluating its activity against L-type calcium channels and P2X7 receptors using binding assays and functional electrophysiology.

-

Derivative Synthesis: Using the compound as a scaffold to develop novel derivatives with enhanced potency and selectivity for specific biological targets.

-

In Vivo Studies: Assessing its analgesic and anti-inflammatory properties in established animal models of pain and inflammation.

Conclusion

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is a well-characterized molecule with a defined synthesis and clear analytical profile. While its current role is largely confined to pharmaceutical reference standards, its chemical architecture holds untapped potential. As a structural analog of known pharmacologically active agents, it represents a compelling starting point for drug discovery programs targeting ion channels and receptors involved in cardiovascular and inflammatory diseases. The protocols and data presented in this guide provide a solid foundation for researchers to explore these promising avenues.

References

-

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide - LookChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. (2018, May 16). SIELC Technologies. Retrieved January 15, 2026, from [Link]

-

Mannhold, R., et al. (1988). Studies on Ca2+ Channel Antagonists. 5-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2- Isopropylpentyl Isothiocyanate, a Chemoaffinity Ligand Derived From Verapamil. Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

- Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide. (2014). Google Patents.

- Method for the preparation of papaverine hydrochloride. (2018). Google Patents.

-

Mechanism of action for Calcium Channel Antagonists. (2017, July 3). YouTube. Retrieved January 15, 2026, from [Link]

-

N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]

-

Donnelly-Roberts, D. L., et al. (2008). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology. Retrieved January 15, 2026, from [Link]

-

Hattori, M., et al. (2022). High-affinity agonism at the P2X7 receptor is mediated by three residues outside the orthosteric pocket. Communications Biology. Retrieved January 15, 2026, from [Link]

- Honore, P., et al. (2006). A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat. Journal of Pharmacology and Experimental Therapeutics.

-

Donnelly-Roberts, D., & Jarvis, M. F. (2007). Novel P2X7 receptor antagonists ease the pain. British Journal of Pharmacology. Retrieved January 15, 2026, from [Link]

-

Triggle, D. J. (1991). Calcium-channel drugs: structure-function relationships and selectivity of action. Journal of Cardiovascular Pharmacology. Retrieved January 15, 2026, from [Link]

-

Synthesis of Verapamil. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

-

Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020, April 15). YouTube. Retrieved January 15, 2026, from [Link]

-

Michel, A. D., et al. (2008). Mechanism of action of species-selective P2X7 receptor antagonists. British Journal of Pharmacology. Retrieved January 15, 2026, from [Link]

Sources

- 1. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]

- 2. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide - Google Patents [patents.google.com]

- 9. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Studies on Ca2+ channel antagonists. 5-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2- isopropylpentyl isothiocyanate, a chemoaffinity ligand derived from verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Calcium-channel drugs: structure-function relationships and selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-affinity agonism at the P2X7 receptor is mediated by three residues outside the orthosteric pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel P2X7 receptor antagonists ease the pain - PMC [pmc.ncbi.nlm.nih.gov]

"2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide IUPAC name"

An In-depth Technical Guide: 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, a compound of significant interest in pharmaceutical analysis and process chemistry. Identified as Papaverine Impurity F, its synthesis, characterization, and the rationale behind the associated methodologies are critical for researchers and professionals in drug development and quality control.[1] This document delineates the compound's formal nomenclature, structural features, physicochemical properties, detailed synthetic protocols, and robust analytical validation techniques. The content is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding for technical audiences.

Nomenclature and Structural Elucidation

The precise identification and structural understanding of a molecule are foundational to all subsequent research and development.

IUPAC Name and Identifiers

The formal IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide .[1] It is cataloged under several identifiers across chemical databases, ensuring its unambiguous identification.

| Identifier | Value | Source |

| CAS Number | 139-76-4 | PubChem[1] |

| EC Number | 205-374-0 | PubChem[1] |

| PubChem CID | 67318 | PubChem[1] |

| Molecular Formula | C₂₀H₂₅NO₅ | PubChem[1] |

| Common Synonyms | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide; Papaverine EP Impurity F | PubChem[1] |

Molecular Structure

The molecule is an N-substituted acetamide. It is composed of two key fragments derived from common pharmaceutical building blocks: a 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine) moiety and a 2-(3,4-dimethoxyphenyl)acetic acid (homoveratric acid) moiety, linked by an amide bond.

Caption: Molecular structure of the target compound.

Physicochemical Properties

A summary of the key computed and experimental properties is essential for handling, purification, and analytical method development.

| Property | Value | Unit |

| Molecular Weight | 359.42 | g/mol [2] |

| Exact Mass | 359.1733 | Da[1] |

| Melting Point | 124 | °C[2] |

| Boiling Point | 559.3 | °C at 760 mmHg[2] |

| Density | 1.13 | g/cm³[2] |

| XLogP3 | 3.0 | [2] |

| PSA (Polar Surface Area) | 66.02 | Ų[2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a classic example of amide bond formation. This can be achieved through several reliable methods, most commonly by coupling 3,4-Dimethoxyphenylacetic acid with 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine). The choice of method depends on the desired scale, yield, and purity requirements.

Caption: General workflow for amide coupling synthesis.

Experimental Protocol: Synthesis via Acyl Chloride

This method involves converting the carboxylic acid to a more reactive acyl chloride, which readily reacts with the amine. This is a robust, high-yielding approach.

Causality: 3,4-Dimethoxyphenylacetic acid is a relatively weak electrophile. Conversion to its acyl chloride derivative with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases its electrophilicity. The subsequent reaction with the nucleophilic amine (homoveratrylamine) proceeds rapidly. A tertiary amine base, such as triethylamine, is included to act as a scavenger for the HCl gas produced during both the acyl chloride formation and the final amide coupling step, driving the reaction to completion.

Step-by-Step Methodology:

-

Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).[3][4]

-

Cool the solution to 0 °C using an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise over 15 minutes. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acyl chloride.

-

Coupling: In a separate flask, dissolve homoveratrylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.[5][6]

-

Cool this amine solution to 0 °C.

-

Re-dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up and Purification:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

-

Alternative Protocol: Carbodiimide-Mediated Coupling

For sensitive substrates, direct coupling using a carbodiimide agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a milder alternative.

Causality: EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine. This method avoids the harsh conditions and corrosive byproducts associated with acyl chloride formation.

Step-by-Step Methodology:

-

Combine 3,4-dimethoxyphenylacetic acid (1.0 eq), homoveratrylamine (1.0 eq), and a catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM or DMF.[7]

-

Cool the mixture to 0 °C.

-

Add EDCI hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir and slowly warm to room temperature overnight (12-18 hours).[7]

-

Perform an aqueous work-up as described in Protocol 3.1 (step 9) to remove the water-soluble urea byproduct and other reagents.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in the experimental workflow.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons on both rings, four sharp singlets for the methoxy groups (~3.8 ppm), and characteristic multiplets for the ethyl and acetyl CH₂ groups. The amide N-H proton will appear as a broad singlet or triplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 20 unique carbon environments, including the characteristic amide carbonyl signal around 170 ppm.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key absorbances will validate the functional groups: a strong C=O stretch for the amide at ~1640 cm⁻¹, an N-H stretch at ~3300 cm⁻¹, and C-O stretches for the methoxy ethers around 1250 cm⁻¹.

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (360.1805 for C₂₀H₂₆NO₅⁺), confirming the molecular formula.

Purity Assessment

-

Melting Point: A sharp melting point at or near the literature value of 124 °C indicates high purity.[2]

-

HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method should show a single major peak, with purity typically >98% for use as an analytical standard.

Significance in Pharmaceutical Development

The primary relevance of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is its classification as an impurity in the production of Papaverine, a vasodilator drug.[1] Pharmaceutical regulatory bodies (e.g., FDA, EMA) require that all impurities in an active pharmaceutical ingredient (API) above a certain threshold be identified, quantified, and assessed for safety.

The ability to independently synthesize and characterize this compound is therefore essential for:

-

Analytical Method Validation: Serving as a reference standard to accurately detect and quantify its presence in batches of Papaverine.

-

Process Optimization: Understanding its formation mechanism allows process chemists to adjust reaction conditions to minimize its generation.

-

Toxicological Studies: Providing pure material for safety and toxicity assessments if the impurity levels are significant.

Conclusion

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is more than a chemical curiosity; it is a critical component in the quality control and regulatory compliance framework of a commercial pharmaceutical product. A thorough understanding of its synthesis and analytical properties, as detailed in this guide, provides researchers and drug development professionals with the necessary tools to manage its presence effectively. The protocols and rationales presented herein offer a robust foundation for the preparation and validation of this important compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67318, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Available at: [Link]

- Google Patents (1998). HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.

-

National Institute of Standards and Technology (2025). Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- in NIST Chemistry WebBook. Available at: [Link]

- Google Patents (2014). CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl].

-

MOLBASE (Date not available). N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,5-dimethoxyphenyl)acetamide. Available at: [Link]

-

International Union of Crystallography (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Available at: [Link]

-

National Center for Biotechnology Information (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Available at: [Link]

-

National Institute of Standards and Technology (2025). Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-. Available at: [Link]

-

ChemBK (2024). Homoveratrylamine. Available at: [Link]

-

Journal of Young Pharmacists (2011). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8421, Homoveratrylamine. Available at: [Link]

-

National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 118703763, 3,4-Dimethoxyphenethylamine (Homoveratrylamine). Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71555, Homoveratrylamine hydrochloride. Available at: [Link]

-

National Center for Biotechnology Information (2019). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Available at: [Link]

Sources

- 1. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. biosynth.com [biosynth.com]

- 4. 3,4-Dimethoxyphenylacetic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Properties, Synthesis, and Analytical Quantification

This technical guide provides a comprehensive overview of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, a compound of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and analytical quantification, with a particular focus on its relevance as a process impurity in active pharmaceutical ingredients (APIs).

Core Molecular Attributes

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is a symmetrically substituted acetamide derivative. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₅NO₅ | [1][2][3] |

| Molecular Weight | 359.42 g/mol | [1][2][4] |

| CAS Number | 139-76-4 | [2][5][6] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [2] |

| Synonyms | N-Homoveratroyl-homoveratrylamin, Papaverine EP Impurity F | [2][3] |

| Appearance | Solid | [3] |

Pharmaceutical Relevance and Context

The primary significance of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide in the pharmaceutical industry lies in its role as a process-related impurity. It is recognized as an impurity of Papaverine, a smooth muscle relaxant.[5][7] Its structural similarity to key intermediates in the synthesis of other pharmaceuticals, such as Verapamil, a calcium channel blocker, underscores the importance of its accurate identification and quantification to ensure the purity and safety of the final drug product.

The formation of this compound can occur during the synthesis of related APIs where 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid or their derivatives are used as starting materials or are present as intermediates. The following diagram illustrates the conceptual relationship of this compound as a potential impurity in a pharmaceutical synthesis workflow.

Caption: Relationship of the target compound as a process impurity.

Synthesis Pathway and Mechanistic Insights

The synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is typically achieved through an amide coupling reaction between 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid. The choice of coupling agents and reaction conditions is critical to maximize yield and purity.

General Synthesis Protocol

The following is a representative laboratory-scale synthesis protocol. The causality behind the choice of reagents is to facilitate an efficient amide bond formation while minimizing side reactions.

Materials:

-

3,4-Dimethoxyphenethylamine

-

3,4-Dimethoxyphenylacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactant Dissolution: Dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) and a catalytic amount of DMAP or HOBt in anhydrous DCM.

-

Activation of Carboxylic Acid: Add the coupling agent, EDC or DCC (1.1-1.2 eq), to the solution and stir for 15-20 minutes at 0 °C. This step activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine.

-

Amine Addition: Slowly add a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted starting materials and the coupling agent byproducts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

The following diagram illustrates the key steps in the synthesis workflow.

Caption: Key stages in the synthesis of the target compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, especially at trace levels as an impurity, is critical. Reversed-phase HPLC with UV detection is the most common and reliable method.

Recommended HPLC Method

The following method is a robust starting point for the analysis of this compound. Method development and validation should be performed according to regulatory guidelines.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid or Formic Acid | Acetonitrile is a common organic modifier. The acid improves peak shape and suppresses ionization of silanol groups on the stationary phase. Formic acid is suitable for MS compatibility.[1] |

| Elution | Isocratic or Gradient | Isocratic elution is simpler for routine analysis if resolution is adequate. Gradient elution may be necessary to resolve the target compound from other impurities or the main API. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 278-280 nm | The dimethoxy-substituted benzene rings exhibit strong UV absorbance in this region. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Step-by-Step Analytical Protocol

-

Standard Preparation: Prepare a stock solution of a reference standard of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing the analyte (e.g., the API) in a suitable solvent. The concentration should be such that the expected impurity level falls within the calibration range.

-

System Suitability: Before sample analysis, inject a system suitability standard to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak area reproducibility, theoretical plates, and tailing factor.

-

Calibration: Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared samples.

-

Quantification: Determine the concentration of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide in the samples by interpolating their peak areas on the calibration curve.

The following diagram outlines the HPLC analysis workflow.

Caption: Workflow for HPLC quantification of the target compound.

Conclusion

This technical guide has provided a detailed examination of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, covering its fundamental properties, pharmaceutical relevance, synthesis, and a robust analytical method for its quantification. For professionals in drug development and quality control, a thorough understanding of such process-related impurities is paramount for ensuring the safety and efficacy of pharmaceutical products. The provided protocols and insights serve as a valuable resource for the analysis and control of this specific compound.

References

-

PubChem. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. [Link]

-

LookChem. N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. [Link]

-

PubChemLite. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. [Link]

-

SIELC Technologies. Separation of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide on Newcrom R1 HPLC column. [Link]

-

MicroSolv Technology Corporation. Verapamil and Impurity Analyzed with HPLC. [Link]

-

Semantic Scholar. Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. [Link]

Sources

- 1. Separation of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide - Google Patents [patents.google.com]

- 3. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure | Semantic Scholar [semanticscholar.org]

- 5. Verapamil and Impurity Analyzed with HPLC - AppNote [mtc-usa.com]

- 6. guidechem.com [guidechem.com]

- 7. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 [chemicalbook.com]

"N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide solubility data"

An In-depth Technical Guide to the Solubility Profile of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

Introduction

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS: 139-76-4) is an organic compound that has garnered interest within medicinal chemistry and pharmacology.[1][2] It is recognized as a known impurity of Papaverine, a smooth muscle relaxant derived from opium.[3][4] Structurally, the molecule features two 3,4-dimethoxyphenyl groups linked via an acetamide backbone, contributing to its distinct physicochemical characteristics.[1] Beyond its role as an impurity, the compound has been explored for potential anti-inflammatory and analgesic properties.[2]

For any compound under investigation in drug development, a thorough understanding of its solubility is paramount. Solubility dictates the achievable concentration in solution and profoundly impacts critical downstream processes, including formulation development, bioavailability, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive overview of the known solubility data for N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, presents detailed protocols for its empirical determination in pharmaceutically relevant solvents, and explains the scientific rationale behind these experimental designs.

Part 1: Physicochemical Characterization

A molecule's inherent physicochemical properties are foundational to its solubility behavior. The presence of multiple methoxy groups, an amide linkage, and two phenyl rings creates a molecule with significant lipophilicity and specific hydrogen bonding capabilities.

The predicted octanol-water partition coefficient (LogP) is a key indicator of lipophilicity. While values in the literature vary, they consistently point towards a compound that is more soluble in lipids than in water, suggesting low aqueous solubility.[1][3] The molecule possesses one hydrogen bond donor (the amide N-H) and five hydrogen bond acceptors (the ether and carbonyl oxygens), which allows for some interaction with polar solvents.[3] However, the large, nonpolar surface area from the aromatic rings is expected to dominate its solubility profile.

Table 1: Physicochemical Properties of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [1][5] |

| CAS Number | 139-76-4 | [1][3][6] |

| Molecular Formula | C₂₀H₂₅NO₅ | [2][3][5] |

| Molecular Weight | 359.42 g/mol | [1][2][6] |

| LogP | 3.01 / 1.13 | [1][3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Predicted Boiling Point | 559.3 °C at 760 mmHg | [1][3] |

| Melting Point | Decomposes >250°C | [1] |

Part 2: Reported Solubility Data

Quantitative solubility data for this compound in the public domain is sparse. The available information is primarily focused on organic solvents commonly used for in vitro biological screening and analytical sample preparation.

Table 2: Known Solubility of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [1] |

| Methanol | 10 mg/mL | [1] |

This limited dataset highlights a critical gap: the absence of solubility data in aqueous and other pharmaceutically relevant media. Such information is essential for predicting oral absorption and for developing viable formulations for preclinical and clinical studies. The following sections provide a robust framework for systematically determining this crucial data.

Part 3: Experimental Protocols for Comprehensive Solubility Profiling

Guiding Principles: The Rationale for Method Selection

To ensure the generation of reliable and meaningful solubility data, a systematic approach is required.

-

Trustworthiness through Equilibrium: The gold standard for solubility measurement is the determination of thermodynamic equilibrium solubility . This value represents the true saturation point of the solute in a solvent under specific conditions (e.g., temperature, pH) and is essential for accurate biopharmaceutical modeling. The shake-flask method is the most widely accepted technique for achieving this, as it allows sufficient time for the dissolution process to reach a true equilibrium.

-

Expertise in Quantification: Accurately measuring the concentration of a dissolved compound requires a specific and validated analytical method. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the logical choice here.[7] It offers high specificity, sensitivity, and reproducibility for quantifying aromatic compounds like the one . The method is based on well-established principles of chromatography and is a workhorse in pharmaceutical analysis.[7]

Protocol 1: Analytical Method Development (HPLC-UV)

This protocol outlines the development and setup of an HPLC method for the accurate quantification of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

Methodology:

-

Instrumentation & Consumables:

-

HPLC system with a UV/Vis detector, autosampler, and column oven.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile (MeCN), water, and phosphoric acid or formic acid.[7]

-

Class A volumetric flasks and pipettes.

-

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: HPLC-grade water.

-

Prepare Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

-

For non-MS applications, add 0.1% phosphoric acid to Mobile Phase A to improve peak shape. For MS-compatibility, use 0.1% formic acid instead.[7]

-

Degas the mobile phases before use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the compound and dissolve it in MeCN in a 10 mL volumetric flask to create a 1 mg/mL primary stock solution.

-

Perform serial dilutions from the primary stock solution with MeCN to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: Scan for maximum absorbance between 200-400 nm; typically around 280 nm for this type of chromophore.

-

Gradient Elution:

-

0-10 min: 50% to 90% B

-

10-12 min: 90% B

-

12-13 min: 90% to 50% B

-

13-18 min: 50% B (re-equilibration)

-

-

-

Calibration:

-

Inject the calibration standards in triplicate.

-

Construct a calibration curve by plotting the peak area against the known concentration.

-

Perform a linear regression and ensure the correlation coefficient (r²) is > 0.999.

-

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the steps to determine the equilibrium solubility of the compound in various aqueous and organic media.

Methodology:

-

Materials & Reagents:

-

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide powder.

-

Selected solvents:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 N HCl

-

Ethanol

-

Propylene Glycol

-

-

Glass vials with screw caps.

-

Orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

Calibrated HPLC system (from Protocol 3.2).

-

-

Experimental Procedure:

-

Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains undissolved at equilibrium.

-

Add a fixed volume of the chosen solvent (e.g., 1 mL).

-

Securely cap the vials and place them on the orbital shaker.

-

Equilibrate for at least 24-48 hours to ensure equilibrium is reached. Visual confirmation of remaining solid is necessary.

-

After equilibration, allow the vials to stand for 30 minutes for solids to settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid overestimation.

-

Dilute the filtered sample with the mobile phase (MeCN) to a concentration that falls within the range of the HPLC calibration curve. A precise dilution factor is required (e.g., 1:100 or 1:1000).

-

Analyze the diluted sample using the validated HPLC method.

-

-

Data Calculation:

-

Determine the concentration of the diluted sample (C_diluted) from the HPLC calibration curve.

-

Calculate the original solubility (S) in the solvent using the formula:

-

S (mg/mL) = C_diluted (mg/mL) × Dilution Factor

-

-

Part 4: Data Interpretation and Future Directions

The data generated from these protocols will provide a robust and comprehensive solubility profile. Based on the compound's lipophilic nature (LogP ≈ 1.1-3.0), the aqueous solubility in PBS (pH 7.4) is expected to be low, likely in the µg/mL range. Solubility in 0.1 N HCl may be slightly enhanced if the ether or amide oxygens undergo protonation, but a significant increase is unlikely as the amide itself is a very weak base. Solubility is expected to be considerably higher in organic solvents like ethanol and propylene glycol.

This foundational dataset is critical for:

-

Pre-formulation Strategy: Low aqueous solubility may necessitate enabling formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.

-

In Vitro Assay Design: Knowing the solubility limits in DMSO and aqueous buffers is crucial for designing cell-based assays and avoiding compound precipitation.

-

Biopharmaceutical Classification System (BCS) Assessment: Solubility data is a cornerstone of the BCS framework, which helps predict a drug's in vivo performance.

Future work should expand upon this baseline by investigating kinetic solubility (using turbidimetric methods) for high-throughput screening contexts and exploring solubility in more complex, biorelevant media such as Fasted-State and Fed-State Simulated Intestinal Fluid (FaSSIF and FeSSIF).

Conclusion

While N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide has been identified and characterized, its solubility profile remains largely unexplored. This guide provides the scientific rationale and detailed, self-validating protocols necessary to comprehensively characterize its solubility. By employing a robust HPLC analytical method and the gold-standard shake-flask technique, researchers can generate the high-quality, reliable data required to advance the compound through the drug discovery and development pipeline, enabling informed decisions on formulation and delivery strategies.

References

-

LookChem. N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Available from: [Link]

-

PubChem. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

SIELC Technologies. N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. (2018-05-16). Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 [chemicalbook.com]

- 5. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3D-AAA13976 - n-34-dimethoxyphenethyl-2-34-dimethoxyphenyl… [cymitquimica.com]

- 7. N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | SIELC Technologies [sielc.com]

The Chemistry and History of a Papaverine Precursor: A Technical Guide to N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, a pivotal intermediate in the classical synthesis of the benzylisoquinoline alkaloid, papaverine. We will delve into the historical context of its discovery as part of the broader effort to synthesize papaverine, a compound with significant vasodilatory and antispasmodic properties. This guide will detail the well-established synthetic route to this amide, including a step-by-step experimental protocol. Furthermore, we will explore its chemical properties and the limited, yet intriguing, research into its own potential biological activities. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Historical Context

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, with the chemical formula C20H25NO5, is an organic compound that holds a significant place in the history of medicinal chemistry.[1][2][3] Its discovery and synthesis are intrinsically linked to the elucidation of the structure and subsequent total synthesis of papaverine, a principal alkaloid of the opium poppy (Papaver somniferum).[4][5] Papaverine, identified for its therapeutic benefits as a vasodilator and antispasmodic, became a target for synthetic chemists in the early 20th century.[4][5] The journey to synthesize papaverine necessitated the preparation of key precursors, one of which is the title compound.

The retrosynthetic analysis of papaverine reveals a logical disconnection at the isoquinoline core, leading back to two crucial synthons: 3,4-dimethoxyphenethylamine (also known as homoveratrylamine) and 3,4-dimethoxyphenylacetic acid.[1][6] The amide condensation of these two molecules yields N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. This amide then serves as the direct precursor for the Bischler-Napieralski cyclization, a cornerstone reaction in the synthesis of isoquinolines, which forms the dihydroisoquinoline ring system of papaverine.[6]

While primarily recognized as a synthetic intermediate, there is emerging interest in the intrinsic biological properties of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide itself. Preliminary research suggests potential anti-inflammatory and analgesic effects, warranting further investigation.[1][7]

Chemical Synthesis

The synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is a robust and well-documented procedure involving the formation of an amide bond between a primary amine and a carboxylic acid.

Retrosynthetic Analysis

A straightforward retrosynthetic disconnection of the target molecule breaks the amide bond, leading to commercially available or readily synthesizable starting materials.[1]

Caption: Retrosynthetic analysis of the target amide.

Synthetic Pathway

The forward synthesis involves the direct condensation of 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid. This can be achieved through various amide coupling methods. A common and efficient laboratory-scale method utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base. Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride. A greener synthesis route involving the direct thermal or microwave-assisted aminolysis of the methyl ester of 3,4-dimethoxyphenylacetic acid with 3,4-dimethoxyphenethylamine has also been reported, offering high yields and simpler purification.[7][8]

Caption: General synthetic workflow for the target amide.

Detailed Experimental Protocol (Green Chemistry Approach)

This protocol is adapted from a reported green synthesis method which offers high yield and avoids the use of hazardous coupling agents.[8]

Materials:

-

Methyl 2-(3,4-dimethoxyphenyl)acetate

-

2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine)[9]

-

Lithium hydroxide (LiOH)

-

Toluene

-

Distilled water

-

Acetic acid

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add methyl 2-(3,4-dimethoxyphenyl)acetate (1 equivalent).

-

Add toluene to the flask.

-

Add 2-(3,4-dimethoxyphenyl)ethanamine (1 equivalent) to the reaction mixture.

-

Add a catalytic amount of lithium hydroxide.

-

Heat the reaction mixture to the reflux temperature of toluene and maintain for 72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

To separate the excess amine, add distilled water to the reaction vessel.

-

Acidify the aqueous phase with acetic acid to protonate and dissolve the unreacted amine.

-

The product, N-(3,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)acetamide, will precipitate as a solid.

-

Isolate the solid product by filtration.

-

Wash the solid with cold distilled water.

-

Dry the product in a vacuum oven at 65°C.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H25NO5 | [2][3] |

| Molecular Weight | 359.42 g/mol | [1][3] |

| CAS Number | 139-76-4 | [10][11] |

| Appearance | White solid | [12] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [2] |

Spectroscopic data is crucial for the characterization of the synthesized compound. Typical spectroscopic features include:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy groups (as singlets), and the methylene protons of the ethyl and acetyl groups (as triplets and singlets, respectively).[8]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbons, and the aliphatic carbons.[8]

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1640 cm⁻¹, and a broad N-H stretching vibration.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activity and Future Research Directions

While the primary role of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide has been as a synthetic precursor, some studies have suggested that it may possess inherent biological activities.[1][7]

Anti-inflammatory and Analgesic Effects

Research indicates potential anti-inflammatory and analgesic properties.[1][7] The structural motifs within the molecule, specifically the 3,4-dimethoxyphenethyl group, are found in other biologically active compounds. It is hypothesized that the compound may modulate calcium channel activity, a mechanism implicated in pain signaling.[7]

Mechanism of Action

The precise mechanism of action for any of the observed biological effects of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is not yet elucidated and remains an area for future investigation.[1][7] Potential targets could include enzymes or receptors involved in inflammatory and pain pathways.

Sources

- 1. Buy N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 [smolecule.com]

- 2. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3D-AAA13976 - n-34-dimethoxyphenethyl-2-34-dimethoxyphenyl… [cymitquimica.com]

- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. orgchemres.org [orgchemres.org]

- 9. 3,4-Dimethoxyphenethylamine (Homoveratrylamine) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. guidechem.com [guidechem.com]

- 11. N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | SIELC Technologies [sielc.com]

- 12. N-(3,4-DIMETHOXYPHENETHYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

"Initial biological screening of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide"

An In-Depth Technical Guide to the Initial Biological Screening of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

Abstract

This guide provides a comprehensive framework for the initial biological screening of the novel synthetic compound, N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. The structural resemblance of this molecule to components of known bioactive compounds, such as the smooth muscle relaxant papaverine, suggests a potential for interesting pharmacological activity.[1][2] This document outlines a tiered, logical screening cascade designed for researchers, scientists, and drug development professionals. The proposed workflow begins with foundational cytotoxicity assessments to establish a therapeutic window, followed by targeted functional assays to probe for anti-inflammatory, G-protein coupled receptor (GPCR), and ion channel modulatory activities. Each section details the scientific rationale behind the experimental choices, provides step-by-step protocols, and includes templates for data presentation and interpretation, ensuring scientific integrity and a self-validating system.

Introduction and Rationale

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (henceforth referred to as Compound X) is a synthetic molecule with the chemical formula C₂₀H₂₅NO₅.[3][4][5][6] Its structure, characterized by two dimethoxy-substituted phenyl rings linked by an acetamide group, shares motifs with various pharmacologically active agents.[7][8] Notably, it is listed as an impurity of papaverine, a known vasodilator, which suggests that Compound X may interact with biological pathways controlling smooth muscle tone or other related physiological processes.[1][2] The presence of acetamide derivatives in compounds with antioxidant and anti-inflammatory properties further broadens the scope of potential activities to investigate.[7]

This guide proposes a systematic and cost-effective screening strategy to elucidate the preliminary biological profile of Compound X. The approach is designed to be hypothesis-driven, starting with broad assessments of safety and then narrowing down to more specific potential mechanisms of action.

Tier 1: Foundational Screening - Cytotoxicity Assessment

Expertise & Experience: Before investigating any specific biological activity, it is crucial to determine the concentration range at which Compound X is non-toxic to cells. This step is fundamental in drug discovery to distinguish between a specific pharmacological effect and a general cytotoxic response.[9] We will employ two robust and widely used colorimetric assays, the MTT and XTT assays, which measure cellular metabolic activity as an indicator of cell viability.[9][10]

Trustworthiness: By using two distinct but related assays, we create a self-validating system. While both rely on the reduction of a tetrazolium salt by metabolically active cells, they have slight differences in their chemistry.[9] The MTT assay produces a water-insoluble formazan, requiring a solubilization step, whereas the XTT assay yields a water-soluble formazan, simplifying the protocol.[9] Consistent results across both assays will provide greater confidence in the determined cytotoxic profile.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for MTT/XTT Cytotoxicity Assays.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293) into a 96-well flat-bottom plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of Compound X in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared Compound X dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity

| Concentration (µM) | % Viability (MTT Assay) | % Viability (XTT Assay) |

| 0 (Vehicle) | 100 | 100 |

| 0.1 | 98.5 ± 3.2 | 99.1 ± 2.8 |

| 1 | 97.2 ± 4.1 | 96.5 ± 3.5 |

| 10 | 95.8 ± 3.9 | 94.3 ± 4.0 |

| 50 | 88.4 ± 5.6 | 85.7 ± 6.1 |

| 100 | 65.1 ± 7.2 | 62.9 ± 8.0 |

Table 1: Hypothetical cytotoxicity data for Compound X. Values are mean ± SD.

Interpretation: The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) will be calculated from the dose-response curve. For subsequent functional assays, concentrations well below the IC₅₀ (e.g., ≤ 10 µM based on the hypothetical data) should be used to ensure observed effects are not due to toxicity.

Tier 2: Primary Functional Screening

Based on the structural alerts from related compounds, we will now proceed to screen for anti-inflammatory, GPCR, and ion channel activities.

Anti-Inflammatory Activity

Expertise & Experience: Inflammation is a key process in many diseases.[11][12] A common in vitro model to screen for anti-inflammatory potential involves stimulating immune cells, such as monocytes or macrophages, with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[13]

Trustworthiness: This assay provides a physiologically relevant readout of an inflammatory response.[12][13] We will use the THP-1 human monocytic cell line, a well-established model for this purpose.[13] By measuring a key inflammatory mediator, we can directly assess the potential of Compound X to modulate this pathway.

Protocol: LPS-Induced TNF-α Secretion in THP-1 Cells

-

Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Pre-treatment: Replace the medium with fresh, serum-free medium containing non-toxic concentrations of Compound X. Incubate for 1 hour.

-

Stimulation: Add LPS (100 ng/mL final concentration) to the wells to induce an inflammatory response. Incubate for 4-6 hours.[13]

-

Supernatant Collection: Collect the cell culture supernatant.

-

TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Data Presentation: Anti-Inflammatory Activity

| Compound X (µM) | TNF-α (pg/mL) | % Inhibition |

| Vehicle (No LPS) | 50 ± 15 | - |

| Vehicle (+ LPS) | 1200 ± 150 | 0 |

| 1 | 950 ± 120 | 21.7 |

| 5 | 600 ± 95 | 50.0 |

| 10 | 350 ± 70 | 70.8 |

Table 2: Hypothetical anti-inflammatory data for Compound X.

G-Protein Coupled Receptor (GPCR) Screening

Expertise & Experience: GPCRs are the largest family of cell surface receptors and a major target for approved drugs.[14][15][16] Given the structural relationship to papaverine, which has complex pharmacology, screening against a broad panel of GPCRs is a logical step. We will utilize assays that measure changes in second messengers, such as calcium flux (for Gq-coupled GPCRs) and cAMP levels (for Gs/Gi-coupled GPCRs).[14][17][18]

Trustworthiness: High-throughput screening (HTS) platforms for GPCRs are well-established and provide robust, quantifiable data.[14][15] Using both calcium flux and cAMP assays allows for the detection of activity across the major GPCR signaling pathways.[18]

GPCR Screening Workflow

Caption: Workflow for broad GPCR screening.

Ion Channel Screening

Expertise & Experience: Ion channels are critical for a vast range of physiological processes and are important drug targets.[19][20][21] Verapamil, a distant structural relative, is a well-known calcium channel blocker.[22] Therefore, screening Compound X against a panel of key ion channels, particularly those involved in cardiovascular function (e.g., hERG, calcium, and sodium channels), is warranted.[23][24]

Trustworthiness: Automated patch-clamp electrophysiology provides a direct and reliable measure of ion channel function, offering high-quality data in a medium-to-high throughput format.[19][21][23] This "gold standard" technique ensures that any observed activity is a direct effect on the channel's current.

Protocol Overview: Automated Patch-Clamp

-

Cell Preparation: Use validated cell lines stably expressing the ion channel of interest (e.g., hERG, CaV1.2, NaV1.5).

-

Assay Setup: Utilize an automated patch-clamp platform (e.g., QPatch, Qube).[23]

-

Compound Application: After establishing a stable baseline current, apply a range of concentrations of Compound X to the cells.

-

Data Acquisition: Record the ion channel currents before, during, and after compound application using specific voltage protocols designed to activate and inactivate the channel.

-

Analysis: Measure the percentage of current inhibition or potentiation at each concentration to determine the IC₅₀ or EC₅₀.

Summary and Path Forward

This in-depth guide outlines a logical and scientifically rigorous approach for the initial biological screening of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. The tiered strategy ensures that a foundational understanding of the compound's safety profile is established before proceeding to more complex and resource-intensive functional assays.

-

Tier 1 results will define the therapeutic window.

-

Tier 2 findings will provide the first insights into the compound's potential pharmacological activities, guiding future research. Positive "hits" in any of the functional screens (anti-inflammatory, GPCR, or ion channel) will necessitate more detailed follow-up studies, including selectivity profiling, mechanism of action deconvolution, and eventually, progression to more complex cellular or in vivo models.

By following this structured approach, researchers can efficiently and effectively characterize the preliminary biological profile of this novel compound, paving the way for potential future drug development.

References

-

AddexBio. G-Protein Coupled Receptor (GPCR) Screening Assays. [Link]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. [Link]

-

Blum, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition, 21(6), 717-725. [Link]

-

Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and Experimental Medicine, 6(1), 27-31. [Link]

-

National Center for Biotechnology Information. Ion Channel Screening - Assay Guidance Manual. [Link]

-

Charles River Laboratories. Ion Channel Assays. [Link]

-

MDPI. In vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

-

Creative BioMart. Ion Channel Screening Assays. [Link]

-

MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

-

ION Biosciences. Gαq GPCR assays. [Link]

-

Taylor & Francis Online. Novel screening techniques for ion channel targeting drugs. [Link]

-

ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

-

National Center for Biotechnology Information. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

-

Charles River Laboratories. Ion Channel Selectivity Profiling Assays. [Link]

-

ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

PubChem. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. [Link]

-

National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

-

MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. [Link]

-

Biological and Molecular Chemistry. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. [Link]

-

PubChem. Verapamil. [Link]

Sources

- 1. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 3D-AAA13976 - n-34-dimethoxyphenethyl-2-34-dimethoxyphenyl… [cymitquimica.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties [biolmolchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AddexBio Service - GPCRAssays [addexbio.com]

- 15. journals.physiology.org [journals.physiology.org]